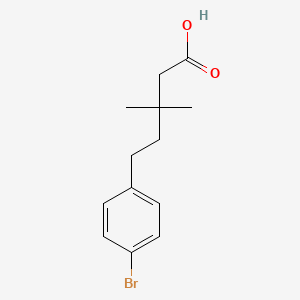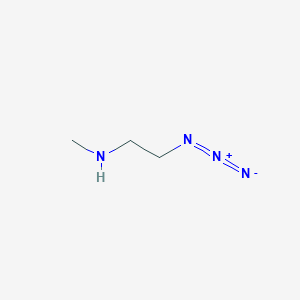
Ethanamine, 2-azido-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 2-azido-N-methyl- is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This compound is particularly interesting due to its unique structure, which includes an azido group attached to an ethanamine backbone. The presence of the azido group imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanamine, 2-azido-N-methyl- can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between an alkyl halide and sodium azide. The reaction typically proceeds under mild conditions, often in the presence of a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide. The general reaction scheme is as follows:
R-CH2-X+NaN3→R-CH2-N3+NaX
In this case, the alkyl halide is N-methyl-2-chloroethanamine, which reacts with sodium azide to form Ethanamine, 2-azido-N-methyl-.
Industrial Production Methods
Industrial production of Ethanamine, 2-azido-N-methyl- often involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanamine, 2-azido-N-methyl- undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the azido group under appropriate conditions.
Major Products Formed
Oxidation: Nitroethanamine derivatives.
Reduction: Methylaminoethanamine.
Substitution: Various substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanamine, 2-azido-N-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanamine, 2-azido-N-methyl- involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical and biological processes. The compound can also participate in click chemistry, a widely used method for bioconjugation and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylamine: A simple amine with a similar structure but lacks the azido group.
Ethylamine: Another simple amine, differing by the presence of an ethyl group instead of a methyl group.
2-Azidoethanamine: Similar structure but without the N-methyl substitution.
Uniqueness
Ethanamine, 2-azido-N-methyl- is unique due to the presence of both an azido group and an N-methyl substitution. This combination imparts distinct reactivity and properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
89865-33-8 |
|---|---|
Molekularformel |
C3H8N4 |
Molekulargewicht |
100.12 g/mol |
IUPAC-Name |
2-azido-N-methylethanamine |
InChI |
InChI=1S/C3H8N4/c1-5-2-3-6-7-4/h5H,2-3H2,1H3 |
InChI-Schlüssel |
ONVHXPHAVJIGPE-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




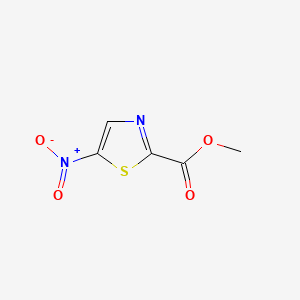
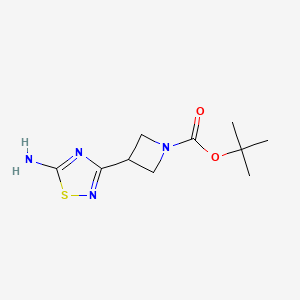
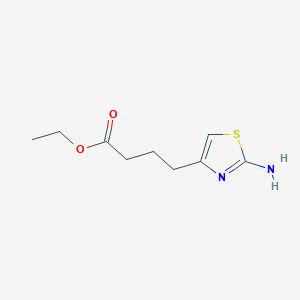
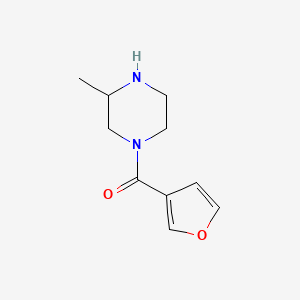
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B13517166.png)

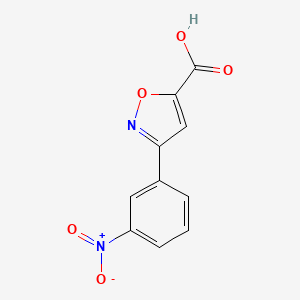
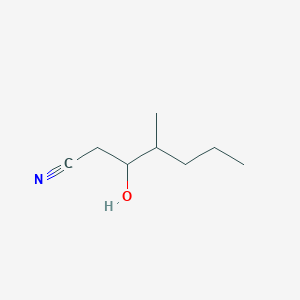

![Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13517198.png)

